4-Bromo-3-(ethoxymethyl)benzaldehyde
Overview
Description
4-Bromo-3-(ethoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 g/mol . The IUPAC name for this compound is 4-bromo-3-(ethoxymethyl)benzaldehyde .
Molecular Structure Analysis
The InChI string for 4-Bromo-3-(ethoxymethyl)benzaldehyde isInChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3
. The Canonical SMILES representation is CCOCC1=C(C=CC(=C1)C=O)Br
. Physical And Chemical Properties Analysis
4-Bromo-3-(ethoxymethyl)benzaldehyde has a molecular weight of 243.10 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water, a measure of its hydrophobicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Synthesis and Characterization
Improvement in Synthesization of Ethyl Vanillin : 4-Bromo-3-(ethoxymethyl)benzaldehyde is utilized in the synthesis of ethyl vanillin. Modifications in the bromination process using bromine chloride and in the ethoxylation stage using CuO as a catalyst have been explored to improve yields (Diao Jiangao, 2010).
Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A synthetic process involving the reaction of p-hydroxy benzaldehyde with bromine to form intermediates and subsequent methoxylation has been investigated, highlighting the use of 4-bromo-3-(ethoxymethyl)benzaldehyde derivatives (Yangyu Feng, 2002).
Oxidative Formation of Thiolesters : The compound has been involved in catalytic reactions leading to the formation of thiolesters, mimicking the function of the pyruvate dehydrogenase complex. This research provides insights into the reaction mechanisms and electronic effects of substituents (Y. Kageyama, S. Murata, 2005).
Chemical Analysis and Properties
Study of Cubane Clusters : Research on tetranuclear complexes involving variations of 4-bromo-3-(ethoxymethyl)benzaldehyde has been conducted, focusing on their synthesis, structures, and magnetic properties. This study contributes to understanding the molecular interactions and behavior of these clusters (Shuhua Zhang et al., 2013).
Photolabile Protecting Group for Aldehydes and Ketones : The compound has been employed as a photoremovable protecting group in organic chemistry. This application demonstrates its versatility in releasing various functional groups under specific conditions (Min Lu et al., 2003).
Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation : The kinetics of reactions involving benzaldehyde, catalyzed by derivatives of 4-bromo-3-(ethoxymethyl)benzaldehyde, have been studied. These findings contribute to the understanding of the catalytic mechanisms in organic synthesis (M. White, F. Leeper, 2001).
properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUISGMXQLYGTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461989 | |
Record name | 4-bromo-3-(ethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
837408-71-6 | |
Record name | 4-bromo-3-(ethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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